2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H14N2O4 It is a nitrobenzamide derivative, characterized by the presence of a nitro group (-NO2) and a tetrahydrofuran ring attached to the benzamide structure
Scientific Research Applications
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Formation of Tetrahydrofuran-2-ylmethylamine: Tetrahydrofuran is reacted with formaldehyde and ammonia to form tetrahydrofuran-2-ylmethylamine.
Amidation Reaction: The tetrahydrofuran-2-ylmethylamine is then reacted with the nitrated benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Tetrahydrofuran-2-ylmethylamine and 2-nitrobenzoic acid.
Mechanism of Action
The mechanism of action of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 2-nitro-N-(pyridin-2-yl)benzamide
- 4-nitro-N-(2-phenylethyl)benzamide
Uniqueness
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This makes it distinct from other nitrobenzamide derivatives and can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCSUJISWFSPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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